molecular formula C20H23N3O2S B2618994 N-(4-methylbenzyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide CAS No. 1021091-35-9

N-(4-methylbenzyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide

Cat. No.: B2618994
CAS No.: 1021091-35-9
M. Wt: 369.48
InChI Key: ISAQSPRXBXVHIP-UHFFFAOYSA-N
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Description

N-(4-methylbenzyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide is a synthetic heterocyclic compound featuring a fused thiazolo[2,3-b]quinazolinone core linked to a 4-methylbenzyl group via an acetamide bridge. The thiazoloquinazolinone scaffold is of significant interest in medicinal chemistry due to its structural similarity to bioactive natural and synthetic heterocycles, which often exhibit anti-inflammatory, analgesic, and anticancer properties .

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-(5-oxo-2,3,6,7,8,9-hexahydro-[1,3]thiazolo[2,3-b]quinazolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S/c1-13-6-8-14(9-7-13)11-21-18(24)10-15-12-26-20-22-17-5-3-2-4-16(17)19(25)23(15)20/h6-9,15H,2-5,10-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISAQSPRXBXVHIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CC2CSC3=NC4=C(CCCC4)C(=O)N23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylbenzyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide typically involves multiple steps:

    Formation of the Thiazoloquinazoline Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the thiazoloquinazoline ring system.

    Introduction of the Acetamide Group: The acetamide group can be introduced via acylation reactions, where an acyl chloride or anhydride reacts with an amine group on the thiazoloquinazoline core.

    Attachment of the 4-Methylbenzyl Group: This step usually involves a nucleophilic substitution reaction where the 4-methylbenzyl group is attached to the nitrogen atom of the acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazoloquinazoline core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-methylbenzyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Studies might focus on its effects on enzymes, receptors, or other molecular targets.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(4-methylbenzyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The target compound’s core consists of a bicyclic thiazolo[2,3-b]quinazolinone system, distinguishing it from related heterocycles:

  • Thiadiazole Derivatives (): Compounds like 8a–8c contain a 1,3,4-thiadiazole ring fused with pyridine or benzene moieties. These lack the quinazolinone ring but share acetamide or benzamide substituents .
  • Thiazole-Pyrazole Hybrids () : Compounds such as 8c and 8e integrate pyrazole and thiazole rings, emphasizing the role of nitrogen-containing heterocycles in analgesic activity .
  • Benzothiazole Derivatives (): Structures like 5a–5g incorporate a benzothiazole-thioacetamide framework, differing in sulfur placement compared to the target compound’s thiazoloquinazolinone core .
  • Quinazolinone Analogs (): Derivatives like 5–10 feature a 4-oxoquinazolinone core with thioacetamide linkages, highlighting the impact of sulfur and substituent positioning on physicochemical properties .
Table 1: Key Structural Differences
Compound Class Core Structure Key Substituents Pharmacological Activity
Target Compound Thiazolo[2,3-b]quinazolinone 4-Methylbenzyl acetamide Not reported
Thiadiazoles (8a–8c) 1,3,4-Thiadiazole Acetyl, ethyl ester, phenyl groups Not explicitly stated
Thiazole-Pyrazoles (8c) Thiazole + pyrazole Dimethylaminophenyl, methylphenyl Analgesic
Benzothiazoles (5a–5g) Benzothiazole + oxadiazole Thioacetamide, spiroindoline Anti-inflammatory, antibacterial
Quinazolinones (5–10) 4-Oxoquinazolinone Sulfamoylphenyl, tolyl, ethylphenyl Not reported

Physicochemical Properties

Melting points and solubility are influenced by substituent bulk and polarity:

  • Thiadiazoles () : High melting points (200–290°C) due to rigid thiadiazole cores and aromatic stacking .
  • Quinazolinones (): Melting points range widely (170.5–315.5°C), with 8 (4-tolyl) at 315.5°C, indicating strong crystal packing from planar sulfamoyl groups .
  • Target Compound : The 4-methylbenzyl group may reduce melting points compared to sulfamoylphenyl analogs () while enhancing lipophilicity for better membrane permeability.
Table 2: Selected Physicochemical Data
Compound Yield (%) Melting Point (°C) Notable Substituents
Thiadiazole 8a 80 290 Acetyl, pyridine
Quinazolinone 8 91 315.5 4-Tolyl, sulfamoylphenyl
Quinazolinone 9 68 170.5 2-Ethylphenyl
Target Compound N/A N/A 4-Methylbenzyl

Spectral Characteristics

  • IR Spectroscopy: Thiadiazoles (): C=O stretches at 1605–1719 cm⁻¹ . Quinazolinones (): C=O (quinazolinone) at ~1670 cm⁻¹ and thioacetamide C=O at ~1700 cm⁻¹ . Target Compound: Expected C=O (acetamide) ~1670–1700 cm⁻¹, aligning with analogs.
  • NMR Spectroscopy: Thiadiazoles (): Aromatic protons at δ 7.36–8.39 ppm . Quinazolinones (): Aromatic protons at δ 7.46–8.32 ppm, with ethyl/methyl groups at δ 1.06–4.35 ppm . Target Compound: Anticipated aromatic signals for 4-methylbenzyl (δ ~7.2–7.4 ppm) and thiazoloquinazolinone protons (δ ~2.5–8.5 ppm).

Biological Activity

N-(4-methylbenzyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and therapeutic potential.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various reagents to construct the thiazoloquinazoline framework. Specific procedures have been documented in the literature but require careful optimization to yield high purity and yield.

Anticancer Activity

Recent studies have indicated that compounds similar to N-(4-methylbenzyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide exhibit significant anticancer properties. For instance:

  • EGFR Inhibition : Compounds derived from quinazoline and thiazole frameworks have shown efficacy against epidermal growth factor receptor (EGFR) tyrosine kinase. A study evaluated several analogues and found that certain derivatives exhibited better efficacy than standard treatments like erlotinib against cancer cell lines such as MCF-7 and A549 .

Anticonvulsant Activity

Research on related compounds has demonstrated anticonvulsant properties. For example:

  • Maximal Electroshock Seizure (MES) Model : Some N-benzyl derivatives were reported to have ED50 values ranging from 13 to 21 mg/kg in MES models, surpassing the effectiveness of phenobarbital (ED50 = 22 mg/kg). This suggests potential applications for treating seizure disorders .

Study 1: Anticancer Efficacy

In a comparative analysis of thiazoloquinazoline derivatives against various cancer cell lines:

  • Compounds Tested : Several derivatives were synthesized and tested for their cytotoxicity.
  • Findings : Compounds 8d and 8e showed IC50 values lower than those of erlotinib, indicating promising leads for further drug development .

Study 2: Anticonvulsant Properties

A study focusing on the structure-activity relationship (SAR) of benzyl derivatives highlighted:

  • Significant Findings : Substituents at specific positions influenced the anticonvulsant activity significantly. Electron-withdrawing groups enhanced activity while electron-donating groups diminished it .

Q & A

Q. What are the key steps in synthesizing N-(4-methylbenzyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide?

  • Methodological Answer : The synthesis typically involves: (i) Core Formation : Cyclization of anthranilic acid derivatives with thiazole precursors under acidic/basic conditions to construct the thiazolo[2,3-b]quinazolinone core. (ii) Functionalization : Introduction of the acetamide group via nucleophilic substitution or coupling reactions. (iii) N-Benzylation : Reaction with 4-methylbenzyl halides under basic conditions (e.g., K₂CO₃ in DMF). Key intermediates should be purified via column chromatography, and progress monitored using TLC and NMR .

Q. Which analytical techniques are essential for confirming the structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and core structure. Overlapping signals in the quinazolinone region (δ 6.5–8.5 ppm) require careful assignment .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Identification of carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups .

Q. How can researchers screen this compound for biological activity?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Use fluorometric or colorimetric assays to test inhibition of kinases or proteases, given the thiazoloquinazolinone core’s affinity for ATP-binding pockets .
  • Cell-Based Studies : Evaluate cytotoxicity (e.g., MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1–100 µM .

Advanced Questions

Q. How can synthetic routes be optimized to improve yields of the thiazoloquinazolinone core?

  • Methodological Answer :
  • Catalytic Systems : Replace traditional bases (e.g., NaOH) with organocatalysts like DMAP to reduce side reactions during cyclization .
  • Solvent Optimization : Test polar aprotic solvents (e.g., DMF vs. DMSO) to enhance solubility of intermediates.
  • Flow Chemistry : Implement continuous flow reactors for precise temperature control and scalability, reducing reaction times by 30–50% .

Q. How to resolve contradictions in biological activity data across structural analogs?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., 4-methylbenzyl vs. 4-fluorobenzyl) and correlate changes with activity trends. For example, bulky substituents may hinder target binding, reducing potency .
  • Computational Docking : Use AutoDock Vina to model interactions with targets (e.g., EGFR kinase). Compare binding energies (ΔG) of analogs to identify critical pharmacophores .

Q. What advanced NMR techniques address challenges in characterizing tautomeric forms of the quinazolinone core?

  • Methodological Answer :
  • Dynamic NMR (DNMR) : Perform variable-temperature ¹H NMR (e.g., 25–80°C) to observe tautomeric equilibria (keto-enol shifts) in DMSO-d₆ .
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals by correlating proton-proton couplings and spatial proximity .

Q. How to design experiments elucidating the compound’s mechanism of action in cancer cells?

  • Methodological Answer :
  • Transcriptomics : RNA-seq to identify differentially expressed genes after treatment (e.g., apoptosis-related markers like BAX/BCL-2).
  • Western Blotting : Quantify protein phosphorylation (e.g., ERK, AKT) to assess kinase inhibition .
  • Metabolic Profiling : LC-MS-based metabolomics to track changes in ATP levels, confirming energy pathway disruption .

Key Recommendations for Researchers

  • Prioritize computational reaction design (e.g., ICReDD’s quantum chemical pathfinding) to streamline synthesis .
  • Use multi-parametric optimization (e.g., DoE) for balancing yield, purity, and scalability.
  • Validate biological targets via proteomics and cryo-EM to resolve binding ambiguities.

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